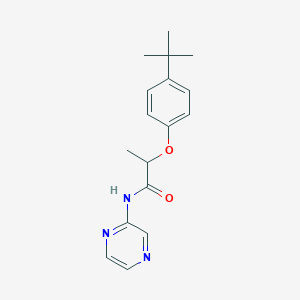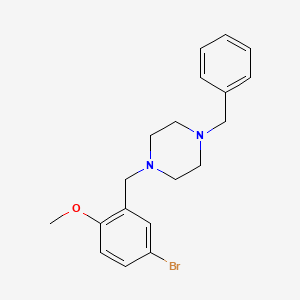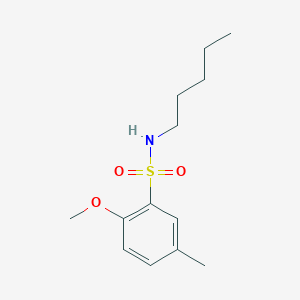
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
Purine derivatives are a significant class of compounds in medicinal chemistry and materials science, due to their structural diversity and a wide range of biological activities. The specific compound , with its unique substituents, likely exhibits distinct chemical and physical properties that could make it of interest in various scientific investigations.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical reactions, starting from purine bases or their simple derivatives. For instance, the synthesis of new purine derivatives, including those with pyrazole and thiadiazol substituents, has been demonstrated through methodologies that involve nucleophilic substitution reactions, condensation, and cyclization steps (Gobouri, 2020).
Molecular Structure Analysis
Quantitative analysis of intermolecular interactions, such as hydrogen bonding and stacking interactions, plays a crucial role in understanding the molecular structure of purine derivatives. These analyses, often supported by computational studies, provide insight into the stability and conformational preferences of these molecules in solid states (Shukla et al., 2020).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which can significantly alter their chemical properties and biological activity. The reactivity of these compounds often depends on the nature of the substituents and the reaction conditions (Kvasha et al., 2004).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of various functional groups and substituents can lead to a wide range of physical behaviors, which are critical for their applications in pharmaceutical formulations and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photostability, of purine derivatives are key factors determining their utility in various fields. Studies on similar compounds have highlighted the importance of substituents in modulating these properties, affecting everything from biological activity to material properties (Irfan et al., 2016).
Zukünftige Richtungen
Further studies could be conducted to investigate the synthesis, reactivity, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, as well as biological studies to investigate its potential activity in biological systems .
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-7-21-13-14(18-16(21)23-12(5)8-11(4)19-23)20(6)17(25)22(15(13)24)9-10(2)3/h8,10H,7,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDJRTJBVYUGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-azepanyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4740376.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4740381.png)

![5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-thiophenecarboxamide](/img/structure/B4740396.png)
![5-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4740412.png)

![5-[(anilinocarbonyl)amino]-2,2-dimethyl-N-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide](/img/structure/B4740421.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4740428.png)
![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4740443.png)
![1-(4-methoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4740445.png)
![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4740448.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B4740450.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4740470.png)
